molecular formula C12H9ClN6O2S B10880094 6-chloro-N-{[2-(pyrazin-2-ylcarbonyl)hydrazinyl]carbonothioyl}pyridine-3-carboxamide

6-chloro-N-{[2-(pyrazin-2-ylcarbonyl)hydrazinyl]carbonothioyl}pyridine-3-carboxamide

Cat. No.: B10880094
M. Wt: 336.76 g/mol
InChI Key: MDNXXDHGSJNWDA-UHFFFAOYSA-N
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Description

6-CHLORO-N~3~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of nicotinamide, which is known for its wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-N~3~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE typically involves multiple steps, starting from readily available precursors. The process often includes the formation of intermediate compounds through reactions such as condensation, cyclization, and chlorination. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-N~3~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction rate and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-CHLORO-N~3~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antibacterial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-CHLORO-N~3~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nicotinamide derivatives, such as:

  • 2-chloro-N-(2-chlorophenyl)nicotinamide
  • 2-chloro-N-(3-chlorophenyl)nicotinamide
  • 2-chloro-N-(4-chlorophenyl)nicotinamide
  • N-(2-bromophenyl)-2-chloronicotinamide

Uniqueness

6-CHLORO-N~3~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties may result in different biological activities and applications compared to other similar compounds.

Properties

Molecular Formula

C12H9ClN6O2S

Molecular Weight

336.76 g/mol

IUPAC Name

6-chloro-N-[(pyrazine-2-carbonylamino)carbamothioyl]pyridine-3-carboxamide

InChI

InChI=1S/C12H9ClN6O2S/c13-9-2-1-7(5-16-9)10(20)17-12(22)19-18-11(21)8-6-14-3-4-15-8/h1-6H,(H,18,21)(H2,17,19,20,22)

InChI Key

MDNXXDHGSJNWDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)NC(=S)NNC(=O)C2=NC=CN=C2)Cl

Origin of Product

United States

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